1-acetyl-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)piperidine-4-carboxamide 1-acetyl-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1396794-45-8
VCID: VC5070948
InChI: InChI=1S/C15H23N3O3/c1-10(19)17-6-4-11(5-7-17)15(21)16-12-8-14(20)18(9-12)13-2-3-13/h11-13H,2-9H2,1H3,(H,16,21)
SMILES: CC(=O)N1CCC(CC1)C(=O)NC2CC(=O)N(C2)C3CC3
Molecular Formula: C15H23N3O3
Molecular Weight: 293.367

1-acetyl-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)piperidine-4-carboxamide

CAS No.: 1396794-45-8

VCID: VC5070948

Molecular Formula: C15H23N3O3

Molecular Weight: 293.367

* For research use only. Not for human or veterinary use.

1-acetyl-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)piperidine-4-carboxamide - 1396794-45-8

Description

1-Acetyl-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)piperidine-4-carboxamide is a complex organic compound belonging to the class of bicyclic compounds, characterized by two interconnected rings. This compound is notable for its potential applications in medicinal chemistry, particularly as an antibacterial agent. The structural complexity of this compound suggests a rich pharmacological profile, making it a subject of interest in drug discovery and development.

Key Characteristics:

  • Molecular Formula: C15H23N3O3

  • Molecular Weight: 293.367 g/mol

  • CAS Number: 1396794-45-8

Synthesis of 1-Acetyl-N-(1-Cyclopropyl-5-Oxopyrrolidin-3-Yl)Piperidine-4-Carboxamide

The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes may vary, common methods include reactions that require precise control over temperature, solvents, and catalysts to optimize yields. These details are often proprietary or detailed in specific patent applications.

Synthesis Steps:

  • Starting Materials: The synthesis begins with appropriate starting materials, such as cyclopropylamine and oxopyrrolidine derivatives.

  • Coupling Reactions: These starting materials undergo coupling reactions to form the piperidine core.

  • Acetylation and Carboxamide Formation: The final steps involve acetylation and the formation of the carboxamide group.

Potential Applications:

  • Antibacterial Agent: The compound's structural features suggest potential as an antibacterial agent.

  • Receptor Agonism: It may also act as a receptor agonist, influencing various physiological processes.

Chemical Reactions and Modifications

This compound can undergo various chemical reactions to modify its structure and enhance its pharmacological properties. These reactions include but are not limited to:

  • Hydrolysis: Breaking down the carboxamide group to form simpler derivatives.

  • Alkylation: Adding alkyl groups to modify the compound's solubility and bioavailability.

Reaction Conditions:

Reaction TypeConditionsOutcome
HydrolysisWater, Acid/Base CatalystFormation of simpler derivatives
AlkylationAlkyl Halides, BaseIncreased lipophilicity

Spectroscopic Analysis

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide insights into the compound's structural integrity. These analyses are crucial for confirming the synthesis and identifying any impurities.

Spectroscopic Data:

  • NMR: Used to determine the compound's stereochemistry and confirm the presence of specific functional groups.

  • IR: Helps identify the presence of carbonyl and amide groups.

CAS No. 1396794-45-8
Product Name 1-acetyl-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)piperidine-4-carboxamide
Molecular Formula C15H23N3O3
Molecular Weight 293.367
IUPAC Name 1-acetyl-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)piperidine-4-carboxamide
Standard InChI InChI=1S/C15H23N3O3/c1-10(19)17-6-4-11(5-7-17)15(21)16-12-8-14(20)18(9-12)13-2-3-13/h11-13H,2-9H2,1H3,(H,16,21)
Standard InChIKey DCYPSZHJMIMAMY-UHFFFAOYSA-N
SMILES CC(=O)N1CCC(CC1)C(=O)NC2CC(=O)N(C2)C3CC3
Solubility not available
PubChem Compound 71789183
Last Modified Aug 17 2023

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